N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine
Description
N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and phenylpiperazine groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
Molecular Formula |
C21H25N7 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-N-(3-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-16-6-5-7-17(14-16)23-21-25-19(24-20(22)26-21)15-27-10-12-28(13-11-27)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3,(H3,22,23,24,25,26) |
InChI Key |
KXHRNPWEMBOHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is typically formed through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of the amino and phenylpiperazine groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes and optimization of reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine can be compared with other triazine derivatives, such as:
Imatinib: A well-known triazine derivative used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another triazine-based drug used for similar therapeutic purposes.
Nilotinib: A triazine derivative with applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages over other similar compounds in terms of efficacy and safety.
Biological Activity
N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound's structure includes:
- A triazine ring which is known for its biological activity.
- A piperazine moiety that enhances pharmacological properties.
- An additional methylphenyl group contributing to its overall reactivity.
The molecular formula is with a molecular weight of approximately 344.44 g/mol. The presence of both primary and secondary amine functionalities allows for diverse chemical reactivity, making it a candidate for various therapeutic applications.
Research indicates that compounds with structural similarities to this compound exhibit several biological activities:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT-116). Studies have demonstrated that it induces cell cycle arrest and apoptosis in these cells .
- Inhibition of Protein Interactions : While some derivatives did not inhibit MDM2-p53 interactions, they were effective in inducing apoptosis through p53-independent pathways. This suggests alternative mechanisms of action that could be exploited for therapeutic purposes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds similar to this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the piperazine ring significantly affect cytotoxicity. For instance, compounds with specific phenyl substitutions demonstrated enhanced activity against cancer cell lines .
- Linker Length : The length of the linker between functional groups also influences activity; shorter linkers tend to yield more potent analogs .
Case Study 1: Antiproliferative Activity
A study involving various derivatives assessed their antiproliferative effects on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.33 to 7.10 μM, showcasing significant potency against cancer cells .
Case Study 2: Mechanism Exploration
Another study focused on the mechanism of action of compounds structurally related to this compound. It was found that these compounds induced cell cycle arrest at G0/G1 and G2/M phases without affecting p53 pathways, highlighting their potential as anticancer agents .
Comparative Analysis
A comparison of this compound with other related compounds shows its unique position in terms of structural complexity and biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| Phenothiazine | Tricyclic structure with sulfur | Antipsychotic |
| Piperazine derivatives | Piperazine ring | Antidepressant |
| N-{4-amino...} | Triazine core + piperazine | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
